molecular formula C19H25NO6 B12988924 (3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

(3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B12988924
M. Wt: 363.4 g/mol
InChI Key: FIITYDSZLQEBDC-ILXRZTDVSA-N
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Description

(3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of chiral starting materials to ensure the correct stereochemistry of the final product. The synthesis may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups are introduced through esterification reactions.

    Phenyl Substitution: The phenyl group can be introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrrolidine nitrogen.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the ester groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: The compound’s chiral centers make it useful in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor in biochemical studies due to its structural complexity.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine:

    Pharmaceutical Intermediates: Used in the synthesis of various pharmaceuticals, particularly those requiring chiral purity.

    Drug Development: Potential use in the development of new therapeutic agents.

Industry:

    Fine Chemicals: Used in the production of fine chemicals and specialty materials.

    Polymer Synthesis: Potential use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of (3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

    (3S,4R,5S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the ethoxycarbonyl group.

    (3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness:

    Functional Groups: The presence of both tert-butoxycarbonyl and ethoxycarbonyl groups provides unique reactivity and potential for diverse chemical transformations.

    Chirality: The specific stereochemistry of the compound makes it valuable for applications requiring chiral purity.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

(3S,4R,5S)-5-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H25NO6/c1-5-25-17(23)15-14(12-9-7-6-8-10-12)13(16(21)22)11-20(15)18(24)26-19(2,3)4/h6-10,13-15H,5,11H2,1-4H3,(H,21,22)/t13-,14+,15+/m1/s1

InChI Key

FIITYDSZLQEBDC-ILXRZTDVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]([C@@H](CN1C(=O)OC(C)(C)C)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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